2,4-Dichloro-5-phenylpyrimidine

Descripción general

Descripción

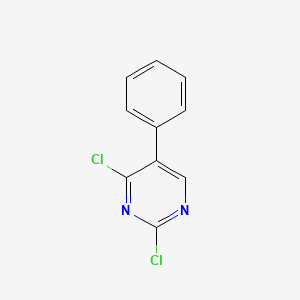

2,4-Dichloro-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its two chlorine atoms at positions 2 and 4, and a phenyl group at position 5. It has a molecular formula of C10H6Cl2N2 and a molecular weight of 225.07 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-phenylpyrimidine typically involves the chlorination of 5-phenylpyrimidine. One common method starts with 5-phenylpyrimidine, which undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) in the presence of a catalyst like N,N-dimethylformamide (DMF). The reaction is usually carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. This ensures consistent quality and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-5-phenylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) in aqueous dioxane.

Major Products:

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.

Suzuki-Miyaura Coupling: Products are biaryl compounds with extended conjugation and potential biological activity.

Aplicaciones Científicas De Investigación

2,4-Dichloro-5-phenylpyrimidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .

Comparación Con Compuestos Similares

- 2,4-Dichloro-5-fluoropyrimidine

- 2,4-Dichloro-5-methylpyrimidine

- 2,4-Dichloro-5-methoxypyrimidine

Comparison: 2,4-Dichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets. This distinguishes it from other similar compounds that may have different substituents, such as fluorine, methyl, or methoxy groups, which can alter their chemical reactivity and biological activity .

Actividad Biológica

2,4-Dichloro-5-phenylpyrimidine is a synthetic pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is characterized by its structural properties, which allow it to interact with various biological targets, leading to significant therapeutic implications.

The biological activity of this compound can be primarily attributed to its ability to inhibit key inflammatory mediators. Pyrimidines, including this compound, are known to suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the synthesis of prostaglandin E2 (PGE2) and nitric oxide (NO) . This inhibition results in reduced inflammation and associated cellular responses.

Biochemical Pathways

The compound's mechanism involves several biochemical pathways:

- Inhibition of COX Enzymes : By interfering with COX activity, this compound decreases the production of PGE2, a pro-inflammatory mediator .

- Impact on Cytokines : The compound also affects the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, further contributing to its anti-inflammatory properties .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound exhibits significant inhibition of COX-2 with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

- Cancer Research : The compound has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting cell cycle progression by targeting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . This suggests a dual role in both inflammation reduction and cancer cell proliferation inhibition.

- Selectivity and Efficacy : Comparative studies indicate that this compound exhibits a favorable selectivity index over traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value | Comparison Drug | Notes |

|---|---|---|---|---|

| Anti-inflammatory | COX-2 | 0.04 ± 0.01 μmol | Celecoxib | Significant suppression of PGE2 production |

| Cancer cell inhibition | CDK2/CDK9 | Not specified | N/A | Impacts cell cycle progression |

| Inhibition of NO production | Nitric Oxide Synthase | Not specified | N/A | Potential for reducing inflammatory responses |

Case Studies

Several case studies have explored the effects of this compound in various experimental setups:

- Carrageenan-Induced Edema Model : In this model, the compound demonstrated significant reductions in paw edema in rats, indicating strong anti-inflammatory effects comparable to conventional treatments .

- Cell Line Studies : In vitro studies on cancer cell lines showed that treatment with this compound resulted in decreased viability and proliferation rates, supporting its potential as an anticancer agent .

Future Directions

Ongoing research is focused on optimizing the structure–activity relationships (SAR) of pyrimidine derivatives like this compound. Enhancements in potency and selectivity are being pursued to develop new therapeutic agents with improved safety profiles and efficacy against inflammatory diseases and cancers .

Propiedades

IUPAC Name |

2,4-dichloro-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQCQTSPGLAPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.